molecular formula C22H19N7O B11179978 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11179978
M. Wt: 397.4 g/mol
InChI Key: ACIBLWYWMXERKE-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The phenylamino groups are introduced via nucleophilic substitution reactions. The final step involves the condensation of the hydrazinylidene moiety with the triazine core to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The triazine ring and phenylamino groups play a crucial role in these interactions, allowing the compound to exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL
  • 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHYLHEXYLOXYBENZOIC ACID

Uniqueness

The combination of the triazine ring, phenylamino groups, and hydrazinylidene moiety makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H19N7O

Molecular Weight

397.4 g/mol

IUPAC Name

4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H19N7O/c30-19-13-11-16(12-14-19)15-23-29-22-27-20(24-17-7-3-1-4-8-17)26-21(28-22)25-18-9-5-2-6-10-18/h1-15,30H,(H3,24,25,26,27,28,29)/b23-15+

InChI Key

ACIBLWYWMXERKE-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)O)NC4=CC=CC=C4

Origin of Product

United States

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